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Compound of Interest

Compound Name: Atrasentan Hydrochloride

Cat. No.: B519724 Get Quote

Atrasentan, a selective endothelin-A (ETA) receptor antagonist, has been investigated as a

potential anti-cancer agent due to its role in tumor proliferation, apoptosis, and angiogenesis.[1]

[2] Preclinical studies have demonstrated that combining Atrasentan with cytotoxic agents can

enhance anti-tumor activity.[3] This guide provides a comparative overview of Atrasentan
Hydrochloride in combination with other therapies in oncology research, presenting key

experimental data, detailed methodologies, and visual representations of the underlying

biological pathways.

Performance in Combination Clinical Trials
Clinical trials have explored the safety and efficacy of Atrasentan in combination with various

cancer treatments. Below is a summary of key findings from studies in metastatic renal cell

carcinoma (mRCC), platinum-resistant recurrent ovarian cancer, and advanced non-small cell

lung cancer (NSCLC).
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Trial Cancer Type
Combination

Therapy

Key Efficacy

Results

Common Grade

3/4 Toxicities

(>10%)

Phase I[4]
Metastatic Renal

Cell Carcinoma

Atrasentan +

IFN-α

Median Overall

Survival (OS):

17.3 months; 1

partial response

(3.1%)

Not specified as

dose-limiting

Phase I/II[3]

Platinum-

Resistant

Recurrent

Ovarian Cancer

Atrasentan +

Pegylated

Liposomal

Doxorubicin

Not specified Not specified

Phase I/II[1][2]

Advanced Non-

Small Cell Lung

Cancer

Atrasentan +

Paclitaxel +

Carboplatin

Response Rate:

18.2%;

Progression-Free

Survival: 4.2

months; Median

OS: 10.6 months

Lymphopenia

(22.7%),

Neutropenia

(20.5%),

Dyspnea

(11.4%),

Hyperglycemia

(11.4%)

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings.

The following sections outline the protocols for the key clinical trials cited.

Atrasentan and IFN-α in Metastatic Renal Cell
Carcinoma
This Phase I study evaluated the safety and tolerance of interferon-alpha (IFN-α) in

combination with Atrasentan in untreated metastatic renal cell carcinoma.[4]

Patient Population: Untreated metastatic renal cell carcinoma patients.[4]

Treatment Regimen:
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IFN-α: 9MU administered subcutaneously three times a week.[4]

Atrasentan: Dose escalation from 2.5 mg, 5 mg, to 10 mg orally once daily. Atrasentan

was initiated two weeks after the first IFN-α administration.[4]

Study Design: A standard 3+3 dose-escalation design was used. Dose-limiting toxicity (DLT)

was defined as grade 3/4 adverse events (excluding nausea, vomiting, and fever) occurring

within the first four weeks of combination therapy. The 10 mg cohort was expanded to further

assess efficacy and pharmacodynamics.[4]

Atrasentan and Pegylated Liposomal Doxorubicin in
Ovarian Cancer
This Phase 1/2 study investigated the feasibility and toxicity of adding Atrasentan to pegylated

liposomal doxorubicin (PLD) in patients with progressive, platinum- and paclitaxel-refractory

ovarian cancer.[3]

Patient Population: Patients with progressive ovarian cancer, refractory to platinum and

paclitaxel.[3]

Treatment Regimen:

Pegylated Liposomal Doxorubicin (PLD): Dose not specified.

Atrasentan: Increasing doses up to a maximum of 10 mg/day.[3]

Study Design: The study consisted of a Phase 1 dose-escalation period to determine the

maximum tolerated dose of Atrasentan in combination with PLD, followed by a Phase 2

period to evaluate the response in an expanded cohort.[3]

Atrasentan with Paclitaxel and Carboplatin in Non-Small
Cell Lung Cancer
This Phase I/II study was designed to assess the safety and efficacy of Atrasentan in

combination with paclitaxel and carboplatin as a first-line therapy in advanced NSCLC.[1][2]
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Patient Population: Chemonaive patients with stage IIIB (with malignant pleural effusion) or

IV non-small cell lung cancer.[1][2]

Treatment Regimen:

Paclitaxel: 225 mg/m2 administered on day 1 of a 3-week cycle.[1][2]

Carboplatin: Area under the curve (AUC) of 6, administered on day 1 of a 3-week cycle.[1]

[2]

Atrasentan: A fixed dose of 10 mg orally once daily, administered continuously starting on

day 4 of the first cycle.[1][2]

Study Design: The study evaluated toxicity using the National Cancer Institute Common

Toxicity Criteria version 2.0 and response using the Response Evaluation Criteria in Solid

Tumors (RECIST). Paclitaxel clearance was calculated during the first two cycles (before

and after Atrasentan initiation) in the initial 10 patients to assess for pharmacokinetic

interactions.[1][2]

Signaling Pathway and Experimental Workflow
The therapeutic effect of Atrasentan in oncology is attributed to its antagonism of the

endothelin-A (ETA) receptor, which is involved in tumor growth, proliferation, and angiogenesis.

[1][2][4]
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Caption: Atrasentan blocks ET-1 binding to ETAR, inhibiting downstream tumor effects.

The following diagram illustrates a typical workflow for a Phase I/II clinical trial of Atrasentan in

combination with chemotherapy.
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Caption: Workflow of a Phase I/II Atrasentan combination therapy trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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